An In-depth Technical Guide to the Physicochemical Properties of Ferric Gluconate for Research Applications
An In-depth Technical Guide to the Physicochemical Properties of Ferric Gluconate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ferric gluconate, a widely utilized iron supplement in research and pharmaceutical development. This document details its structural and chemical characteristics, stability, and solubility, supported by established experimental methodologies. Furthermore, it elucidates the key cellular uptake pathways of iron from ferric gluconate complexes, visualized through detailed diagrams.
Physicochemical Properties
Ferric gluconate is an iron(III) salt of gluconic acid. In pharmaceutical preparations, it is often formulated as a stable macromolecular complex, sodium ferric gluconate complex in sucrose, to ensure stability and control the release of iron.[1][2] The core of this complex consists of a polynuclear iron(III)-oxyhydroxide core, which is chelated by gluconate and stabilized by a carbohydrate shell.[3]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of ferric gluconate and its complex form, sodium ferric gluconate.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₃₃FeO₂₁ (Ferric Gluconate) | [PubChem] |
| [NaFe₂O₃(C₆H₁₁O₇)(C₁₂H₂₂O₁₁)₅]n≈₂₀₀ (Sodium Ferric Gluconate Complex) | [1][2] | |
| Molecular Weight | 641.3 g/mol (Ferric Gluconate) | [PubChem] |
| 289,000 - 440,000 Da (Sodium Ferric Gluconate Complex) | [1] | |
| Appearance | Brown-black solid powder | [3] |
| Iron Content | Approx. 11.5% (in Ferrous Gluconate) | |
| pH (of solution) | 7.7 - 9.7 (Sodium Ferric Gluconate Complex in Sucrose Injection) | [1] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Freely but slowly soluble, more readily in hot water. | |
| Ethanol (96%) | Practically insoluble. | |
| Methanol, Acetone | Insoluble. | [3] |
Table 3: Stability Information
| Condition | Observation | Source(s) |
| Light Exposure | May be light-sensitive; store in the dark. | |
| Air Exposure | Ferrous iron can slowly oxidize to ferric iron. | |
| pH | Stable in alkaline solutions (pH 7.7-9.7 for the complex). Shows instability at pH 10-11. | [1] |
| Temperature | Stable at room temperature (20-25°C). Undiluted generic Sodium Ferric Gluconate is stable for ≥2 days at room temperature and ≥7 days under refrigeration. Diluted in 0.9% sodium chloride, it is stable for ≥1 day at room temperature and ≥7 days under refrigeration. Shows signs of instability at temperatures >90°C after 30 days. |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the physicochemical properties of ferric gluconate.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Objective: To determine the absorbance characteristics and quantify the iron content of ferric gluconate solutions.
Methodology:
-
Sample Preparation: Prepare a stock solution of ferric gluconate in deionized water. Create a series of standard solutions of known concentrations by serial dilution. A blank solution (deionized water) is also prepared.[4]
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Measurement:
-
Scan the absorbance of a standard solution across a wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[3]
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank and all standard solutions.
-
Measure the absorbance of the unknown sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the ferric gluconate complex.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pressed disk. Mix a small amount of the dried ferric gluconate powder with dry KBr powder and press it into a thin, transparent pellet.[3]
-
Instrumentation: Use a calibrated FTIR spectrometer.
-
Measurement:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[6]
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C=O (carboxyl), and C-O stretches to confirm the presence of the gluconate ligand and assess its interaction with the iron core.[7]
-
X-ray Diffraction (XRD)
Objective: To determine the crystalline or amorphous nature of the ferric gluconate solid.
Methodology:
-
Sample Preparation: Use a finely powdered, dry sample of ferric gluconate.[8]
-
Instrumentation: Use a calibrated X-ray diffractometer with a specific radiation source (e.g., CuKα).[9]
-
Measurement:
-
Mount the sample on the sample holder.
-
Scan the sample over a defined 2θ angle range (e.g., 5-65°) with a specific step size and recording time.[9]
-
-
Data Analysis:
High-Performance Gel Permeation Chromatography (HP-GPC)
Objective: To determine the apparent molecular weight and molecular weight distribution of the sodium ferric gluconate complex.
Methodology:
-
Sample and Standard Preparation:
-
Instrumentation: Use an HP-GPC system equipped with a suitable column (e.g., size-exclusion column) and a detector (e.g., refractive index or light scattering detector).[12]
-
Measurement:
-
Inject the molecular weight standards to generate a calibration curve of elution volume versus the logarithm of molecular weight.
-
Inject the ferric gluconate sample and record its chromatogram.
-
-
Data Analysis:
-
Determine the elution volume of the ferric gluconate complex.
-
Calculate the apparent molecular weight by comparing the elution volume to the calibration curve.[13]
-
Dynamic Light Scattering (DLS) and Zeta Potential
Objective: To determine the particle size distribution and surface charge of the colloidal ferric gluconate complex in solution.
Methodology:
-
Sample Preparation: Dilute the sodium ferric gluconate complex in a suitable dispersant (e.g., deionized water or 0.9% NaCl solution) to an appropriate concentration for DLS and zeta potential measurements.[11][13]
-
Instrumentation: Use a DLS instrument with a zeta potential measurement capability.
-
Measurement:
-
Data Analysis:
Cellular Uptake and Signaling Pathways
The cellular uptake of iron from ferric gluconate complexes is a critical aspect of its biological activity. Iron is delivered to cells through two primary mechanisms: transferrin-dependent endocytosis and non-transferrin-bound iron (NTBI) uptake.[18][19]
Transferrin-Dependent Endocytosis
This is the primary pathway for cellular iron uptake under normal physiological conditions.
In this process, ferric iron (Fe³⁺) released from the ferric gluconate complex binds to the plasma protein transferrin (Tf).[20] The resulting Fe³⁺-Tf complex then binds to the transferrin receptor 1 (TfR1) on the cell surface.[21] This entire complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[21] The endosome becomes acidified, which causes the release of Fe³⁺ from transferrin.[20] The released Fe³⁺ is then reduced to ferrous iron (Fe²⁺) by the enzyme STEAP3.[22] Finally, Fe²⁺ is transported out of the endosome and into the cytosol by the Divalent Metal Transporter 1 (DMT1), where it enters the labile iron pool for storage in ferritin or for use in various metabolic processes.[20][22]
Non-Transferrin-Bound Iron (NTBI) Uptake
When the iron-carrying capacity of transferrin is saturated, or in certain pathological conditions, iron can be taken up by cells through NTBI pathways.[23]
In the NTBI pathway, extracellular ferric iron that is not bound to transferrin is first reduced to ferrous iron (Fe²⁺) at the cell surface by a ferrireductase enzyme, such as STEAP2.[24] This reduction is a crucial step for the subsequent transport across the cell membrane.[25] The resulting Fe²⁺ is then transported into the cell by various divalent metal transporters, including ZIP8, ZIP14, and DMT1.[23][24] Once inside the cell, the iron enters the labile iron pool and is available for cellular processes or storage.
Conclusion
This technical guide provides a detailed examination of the physicochemical properties of ferric gluconate, offering valuable data and established experimental protocols for its characterization. The elucidation of its cellular uptake mechanisms through both transferrin-dependent and non-transferrin-bound iron pathways provides a deeper understanding of its biological interactions. This comprehensive information serves as a crucial resource for researchers and professionals in the fields of drug development and biomedical research, facilitating further investigation and application of ferric gluconate.
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